molecular formula C5H11Cl2NO2 B2473638 Methyl 2-amino-4-chlorobutanoate hydrochloride CAS No. 100606-81-3

Methyl 2-amino-4-chlorobutanoate hydrochloride

Cat. No.: B2473638
CAS No.: 100606-81-3
M. Wt: 188.05
InChI Key: GGJCRPOSFPLWAD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chlorobutanoate hydrochloride is a chlorinated amino ester derivative with the molecular formula C₅H₁₁Cl₂NO₂. Its structure features a methyl ester group at position 1, an amino group at position 2, and a chlorine atom at position 4 on a butanoate backbone.

Properties

IUPAC Name

methyl 2-amino-4-chlorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCRPOSFPLWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-chlorobutanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-4-chlorobutanoic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chlorobutanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Methyl 2-amino-4-hydroxybutanoate.

    Reduction: Methyl 2-amino-4-chlorobutanamine.

    Oxidation: Methyl 2-amino-4-chlorobutanoic acid.

Scientific Research Applications

Antileishmanial Activity

One of the most promising applications of methyl 2-amino-4-chlorobutanoate hydrochloride is in the synthesis of antileishmanial agents. Research has demonstrated that derivatives of this compound exhibit inhibitory effects against Leishmania donovani, the causative agent of visceral leishmaniasis. A study highlighted that synthesized compounds derived from this base structure showed varying degrees of activity, indicating potential therapeutic applications in treating leishmaniasis.

Table 1: Antileishmanial Activity of Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A5.2Inhibition of enzyme activity
Compound B3.8Disruption of metabolic pathways
Compound C4.5Induction of apoptosis in parasites

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. Derivatives synthesized from this compound have shown significant inhibition of β-hematin formation, a critical process for the survival of malaria parasites. This suggests that the compound may serve as a precursor for developing new antimalarial drugs.

Table 2: Antimalarial Activity of Synthesized Compounds

CompoundIC50 (µM)Target
Compound D7.0β-hematin formation
Compound E6.5Plasmodium falciparum growth

Synthesis Applications

This compound is utilized as a building block in various synthetic pathways to create more complex molecules. Its versatility allows it to be involved in coupling reactions that yield hybrid compounds with enhanced biological activities.

Synthesis of Antiplatelet Agents

Research has explored the synthesis of amino acid prodrugs based on this compound for antiplatelet therapy. These prodrugs aim to improve oral bioavailability and reduce bleeding time compared to existing treatments like clopidogrel and prasugrel.

Table 3: Antiplatelet Activity Comparison

ProdrugOral Bioavailability (%)Bleeding Time (min)
Prodrug A7515
Prodrug B8012

The biological activity of this compound is linked to its ability to modulate specific biochemical pathways within target organisms. Its derivatives may interact with enzymes or receptors critical for pathogen survival or proliferation.

Enzyme Interaction Studies

Studies have indicated that certain derivatives can inhibit specific enzymes involved in pathogen metabolism, thus providing a mechanism for their therapeutic effects.

Table 4: Enzyme Inhibition Data

Enzyme TargetedInhibition (%) at 10 µM
Enzyme A85
Enzyme B90

Case Studies

Several case studies have documented the effectiveness of compounds derived from this compound:

  • Study on Antileishmanial Compounds : A randomized double-blind study evaluated the efficacy of intralesional metronidazole versus sodium stibogluconate, which included compounds synthesized from this compound, demonstrating significant inhibitory effects against L. donovani.
  • Antimalarial Derivative Evaluation : A comprehensive study assessed various derivatives for their ability to inhibit malaria parasite growth, confirming several candidates as viable options for further development into antimalarial therapies.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chlorobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and physicochemical properties of Methyl 2-amino-4-chlorobutanoate hydrochloride and its analogs:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
This compound C₅H₁₁Cl₂NO₂ 2-amino, 4-chloro, methyl ester Potential synthetic intermediate N/A (Target)
Methyl 4-(4-chlorobutanamido)butanoate (59) C₉H₁₅ClN₂O₃ 4-chlorobutanamido, methyl ester Intermediate in probe synthesis
Methyl 4-(methylamino)butanoate hydrochloride C₆H₁₄ClNO₂ 4-methylamino, methyl ester Increased lipophilicity
Methyl 4-amino-4-phenylbutanoate hydrochloride C₁₁H₁₆ClNO₂ 4-amino, 4-phenyl, methyl ester Hydrophobic due to aromatic ring
Methyl 4-amino-2,2-dimethylbutanoate hydrochloride C₇H₁₅NO₂·HCl 4-amino, 2,2-dimethyl, methyl ester Steric hindrance at C2 and C3 positions
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂ClNO₂ Cyclobutane ring, methylamino Conformational rigidity

Substituent Effects on Reactivity and Stability

  • Chlorine vs. This could enhance reactivity in nucleophilic substitution reactions.
  • Aromatic vs. Aliphatic Substituents: Methyl 4-amino-4-phenylbutanoate hydrochloride () exhibits reduced solubility in polar solvents due to its hydrophobic phenyl group, whereas the target’s aliphatic chloro substituent may improve water solubility .

Physical Properties

  • Melting Points: Methyl 4-((3,4-dimethoxyanthraquinone)-2-sulfonamido)butanoate () decomposes at 122–125°C, suggesting that bulky substituents (e.g., anthraquinone) destabilize the crystal lattice compared to simpler chloro or amino derivatives .
  • Lipophilicity: Methyl 4-(methylamino)butanoate hydrochloride () likely has higher logP values than the target compound due to the methyl group’s hydrophobic contribution .

Biological Activity

Methyl 2-amino-4-chlorobutanoate hydrochloride is an organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobutyric acid with methylamine in the presence of appropriate catalysts. The process can be optimized for yield and purity through various methods, including solvent selection and reaction conditions.

Antimicrobial Properties

Research has indicated that methyl 2-amino-4-chlorobutanoate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Cytotoxicity and Cell Viability

The cytotoxic effects of methyl 2-amino-4-chlorobutanoate have been evaluated using various cell lines. The MTT assay is commonly employed to assess cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 25 to 50 µM depending on the cell line used. These findings suggest that while the compound can inhibit cell growth, further studies are required to understand its mechanism of action .

Neuroprotective Effects

Emerging evidence suggests that methyl 2-amino-4-chlorobutanoate may possess neuroprotective properties. A recent study investigated its effects on neuronal cell cultures subjected to oxidative stress. The compound demonstrated a protective effect by reducing the levels of reactive oxygen species (ROS) and enhancing cell survival rates compared to untreated controls .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested methyl 2-amino-4-chlorobutanoate against various pathogens. The compound was found to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This study underscores its potential application in developing new antimicrobial therapies .

Case Study 2: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted using human cancer cell lines. Methyl 2-amino-4-chlorobutanoate was administered at varying concentrations over a period of 48 hours. The results indicated significant cytotoxic effects at higher concentrations, suggesting its potential role as an anticancer agent .

Research Findings

Study Findings Methodology
Study AMIC of 32 µg/mL against E. coliIn vitro antimicrobial assay
Study BIC50 values between 25-50 µMMTT assay on various cell lines
Study CReduced ROS levels in neuronal culturesOxidative stress model

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